3-Benzoyl dopamine

Description

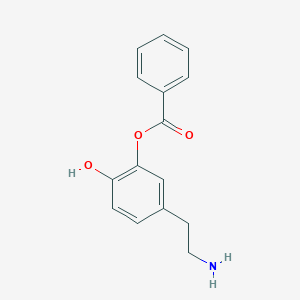

Structure

2D Structure

3D Structure

Properties

CAS No. |

119304-28-8 |

|---|---|

Molecular Formula |

C15H15NO3 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

[5-(2-aminoethyl)-2-hydroxyphenyl] benzoate |

InChI |

InChI=1S/C15H15NO3/c16-9-8-11-6-7-13(17)14(10-11)19-15(18)12-4-2-1-3-5-12/h1-7,10,17H,8-9,16H2 |

InChI Key |

WQJBDEHULKUMKX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O |

Other CAS No. |

119304-28-8 |

Synonyms |

3-benzoyl dopamine dopamine 3-benzoyl ester MBDA |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzoyl Dopamine

Chemical Synthesis Approaches

The chemical synthesis of 3-Benzoyl dopamine (B1211576) primarily involves the direct modification of the dopamine molecule. Researchers have explored various methods to introduce a benzoyl group onto one of the catechol's hydroxyl groups, a process that necessitates overcoming challenges of selectivity and reactivity.

Esterification Reactions for Catechol Hydroxyl Functionalization

The fundamental approach to synthesizing 3-Benzoyl dopamine is through the esterification of one of dopamine's catechol hydroxyl groups. This type of reaction involves converting the hydroxyl group into an ester by reacting it with an acylating agent, such as benzoyl chloride. libretexts.org The goal of this functionalization is often to create a more lipophilic prodrug that can be metabolized back to the active parent compound, dopamine, within the body. taylorandfrancis.comnih.gov Esterification of the catechol function serves a dual purpose: it can improve uptake in tissues and protect the molecule from metabolic deactivation through conjugation. taylorandfrancis.com

The derivatization of catecholamines like dopamine with benzoyl chloride is a known method for analysis by techniques such as HPLC/MS/MS, indicating the feasibility of the core reaction. libretexts.org A general reaction scheme involves reacting dopamine with benzoyl chloride, leading to the formation of an ester linkage at one or both of the hydroxyl positions, as well as potentially at the amine group.

A study specifically focused on creating mono- and dibenzoyl esters of dopamine as potential prodrugs successfully synthesized this compound (MBDA) and 3,4-dibenzoyl dopamine (DBDA). nih.gov While the specific reaction conditions for the selective synthesis of the 3-benzoyl isomer were not detailed in the abstract, the successful isolation of the compound confirms its viability as a synthetic target. nih.gov The challenge in such syntheses lies in controlling the extent of acylation, as dopamine possesses three reactive sites for this type of reaction: the two catechol hydroxyls and the primary amine.

Strategies for Regioselective Mono-Benzoylation of Dopamine

Achieving regioselective mono-benzoylation of dopamine at the 3-position is a significant synthetic hurdle due to the presence of two similar hydroxyl groups on the catechol ring. Direct acylation often leads to a mixture of products, including the 4-benzoyl isomer and the 3,4-dibenzoyl diester. nih.gov

Several strategies can be employed to achieve regioselectivity in the acylation of diols:

Use of Protecting Groups: One common strategy involves protecting one of the hydroxyl groups and the amine function, leaving a single hydroxyl group free for benzoylation. Subsequent deprotection would yield the desired mono-ester.

Control of Reaction Conditions: Adjusting stoichiometry, temperature, and reaction time can favor mono-acylation over di-acylation. Using a limited amount of the acylating agent can increase the yield of the mono-substituted product.

Alternative Acylating Agents: The use of different acylating agents can influence selectivity. For instance, a patented method for the synthesis of neuromuscular blocking agents found that using aryl esters as acylating agents for androstanediols resulted in highly regioselective mono-acetylation at the C-17 position under basic conditions, while di-acylation occurred under acidic conditions. google.com This principle could potentially be applied to the catechol diol of dopamine to favor mono-benzoylation.

Boronate Ester Formation: Dopamine readily reacts with phenylboronic acid to form a cyclic boronate ester, temporarily protecting both catechol hydroxyls. rsc.orgresearchgate.net While this is typically used for detection or separation, it demonstrates a method for selectively targeting the catechol group. rsc.orgnih.gov A strategy could conceivably be developed where the boronate ester is selectively opened or modified to allow for mono-functionalization.

A study on late-stage benzylic benzoylation demonstrated highly regioselective functionalization of dopamine analogs using a combination of N-heterocyclic carbene (NHC) and photoredox catalysis. nih.gov Although this method targets the benzylic C-H bond rather than the hydroxyl group for acylation, it highlights the potential of modern catalytic systems to achieve high site selectivity on complex molecules like dopamine derivatives. nih.gov

Stereoselective Synthesis of Enantiomers and Diastereomers of Related Analogues

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial when considering related analogues that may have stereocenters. The synthesis of specific stereoisomers is vital in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities.

Methodologies for stereoselective synthesis applicable to analogues of this compound include:

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct a subsequent reaction, such as a nucleophilic addition, to proceed with high diastereoselectivity. wiley-vch.de

Asymmetric Catalysis: Using a chiral catalyst can facilitate the conversion of a prochiral substrate into a chiral product with high enantiomeric excess. This is a common strategy for preparing α-branched amines. wiley-vch.de

Substrate Control: In molecules with existing stereocenters, such as those derived from natural products like cocaine, the inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions. researchgate.netuno.edu For example, a stereoselective reduction of 2-tropinone was used to synthesize specific acetoxytropane systems, which are rigid analogues of acetylcholine. uno.edu

Regio- and Stereoselective Reactions: In complex ring systems, reactions like epoxide ring-openings can be both regio- and stereoselective. The synthesis of certain piperidine (B6355638) derivatives involved an epoxide opening that led to specific regio- and stereoisomers, the structures of which were confirmed by X-ray crystallography. nih.gov

| Analogue Class | Synthetic Strategy | Key Feature | Reference |

|---|---|---|---|

| α-Branched Amines | Nucleophilic addition to imines | Use of chiral auxiliaries or asymmetric catalysis | wiley-vch.de |

| Cocaine Analogues | Modification of natural product | Stereoselectivity dictated by tropane (B1204802) ring | researchgate.net |

| Piperidine Derivatives | Epoxide ring opening | Regio- and stereoselective nucleophilic attack | nih.gov |

| Rigid Acetylcholine Analogues | Stereoselective reduction | Enantioselective synthesis of acetoxytropanes | uno.edu |

Enzymatic and Biocatalytic Derivatization Pathways

Enzymatic and biocatalytic methods offer a powerful alternative to traditional chemical synthesis, often providing exceptional regioselectivity and stereoselectivity under mild, environmentally friendly conditions. mdpi.comresearchgate.net

While no specific enzyme has been reported for the direct synthesis of this compound, the potential for such a pathway exists based on known enzymatic reactions. Enzymes, particularly hydrolases like lipases and esterases, can be used for regioselective acylation. mdpi.comresearchgate.net These enzymes are sensitive to the structure of their substrates and can selectively acylate one hydroxyl group in a diol. mdpi.com For instance, lipases have been used for the highly regioselective preparation of monoesters from steroidal vicinal diols. mdpi.com A similar approach could theoretically be developed for dopamine, using a suitable lipase (B570770) or esterase and a benzoyl acyl donor.

Other relevant biocatalytic transformations include:

Enzymatic Glucuronidation: Rat liver microsomes have been used as biocatalysts for the synthesis of dopamine glucuronide, demonstrating that enzymes can derivatize the hydroxyl groups of dopamine. acs.org

Pictet-Spengler Reaction: Norcoclaurine synthase (NCS) catalyzes the stereoselective reaction between dopamine and an aldehyde to produce tetrahydroisoquinolines. mdpi.com This showcases the ability of enzymes to use dopamine as a substrate for complex, stereoselective transformations.

Oxidoreductases: Enzymes like tyrosinase can oxidize dopamine, while dopamine-β-hydroxylase stereoselectively hydroxylates dopamine to produce norepinephrine (B1679862). mdpi.comresearchgate.net A multi-enzyme platform using tyrosinase and a decarboxylase has been developed for the biocatalytic preparation of dopamine itself. researchgate.net

Although an amine oxidase from Lathyrus cicera was shown to catalyze the oxidative deamination of various amines, it was notably inactive toward dopamine, indicating that enzyme-substrate specificity is a critical factor. mdpi.com The development of a biocatalytic route to this compound would likely require screening a wide range of enzymes or protein engineering to create a catalyst with the desired activity and selectivity.

Biochemical Pathways and Molecular Mechanisms of 3 Benzoyl Dopamine

Interaction with Dopamine (B1211576) Receptor Subtypes

The interaction of any compound with receptor subtypes is a cornerstone of its pharmacological profile. For 3-Benzoyl dopamine, its engagement with dopamine receptors is predicated on its identity as a prodrug of dopamine. This means its primary interaction is indirect, occurring after its metabolic conversion to dopamine.

Ligand Binding Affinity and Selectivity Profiles (D1-like, D2-like)

Direct binding affinity data for this compound at dopamine receptor subtypes is not extensively documented in publicly available research. As a prodrug, this compound itself is not expected to have a high affinity for these receptors. Its pharmacological activity is contingent upon its hydrolysis to dopamine.

Dopamine, the active metabolite, exhibits a broad affinity for all five dopamine receptor subtypes (D1-D5), which are categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families. acs.org The affinity of dopamine varies across these subtypes, with a notably higher affinity for the D2-like receptors, particularly the D3 subtype. acs.org The D1-like receptors are typically stimulated by higher concentrations of dopamine. acs.org

The selectivity of dopamine for D2-like over D1-like receptors is a key aspect of its physiological and therapeutic effects. This differential affinity allows for a graded response to varying concentrations of dopamine in different brain regions.

Table 1: Binding Affinity of Dopamine for Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) | Receptor Family |

| D1 | 2340 nM | D1-like |

| D2S | 12.5 nM | D2-like |

| D2L | 16 nM | D2-like |

| D3 | 3 nM | D2-like |

| D4.4 | 6.4 nM | D2-like |

| D5 | 228 nM | D1-like |

Data sourced from a study on natural product-inspired dopamine receptor ligands. acs.org

Computational Modeling of Ligand-Receptor Interactions (Molecular Docking, Molecular Dynamics Simulations)

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, a docking study would likely show a different and less favorable binding pose compared to dopamine, due to the bulky benzoyl group. This group would sterically hinder the optimal interaction of the catechol and amine moieties of the dopamine backbone with the key amino acid residues in the receptor's binding pocket.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation of this compound with a dopamine receptor would likely demonstrate the instability of the binding, further supporting its role as a prodrug that requires conversion to dopamine for a stable and effective interaction. For dopamine itself, MD simulations have revealed the intricate network of hydrogen bonds formed between its catechol group and specific amino acid residues within the D1 and D2 receptors, which is crucial for receptor activation. researchgate.netnih.gov

Modulation of Neurotransmitter Systems

As a precursor to dopamine, this compound's primary effect is on the dopaminergic system, though the potential for broader interactions exists.

Effects on Dopaminergic Neurotransmission

The administration of this compound, referred to as monobenzoyl dopamine (MBDA) in some studies, has been shown to influence dopaminergic neurotransmission. Following its administration, there is a significant increase in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine. nih.gov This increase in DOPAC is a strong indicator that this compound is hydrolyzed in the brain to release dopamine, which is then taken up by dopaminergic neurons and metabolized by monoamine oxidase (MAO). nih.gov

When the enzyme MAO is inhibited, the administration of this compound leads to a direct increase in dopamine levels in the brain. nih.gov This confirms that this compound effectively serves as a delivery system for dopamine to the central nervous system. The primary mechanism by which dopamine modulates neurotransmission is through its release into the synaptic cleft, where it can bind to postsynaptic dopamine receptors. nih.gov The excess dopamine is then cleared from the synapse by the dopamine transporter (DAT). acs.orgfrontiersin.org

Potential Cross-Reactivity with Serotonergic and Noradrenergic Systems

While the primary target of this compound is the dopaminergic system via its conversion to dopamine, there is a potential for cross-reactivity with other monoamine neurotransmitter systems, namely the serotonergic and noradrenergic systems. This is a common feature among many dopaminergic ligands. mdpi.com

Dopamine itself has a very low affinity for serotonin (B10506) and norepinephrine (B1679862) transporters. However, some drugs that are designed to target the dopamine transporter also show some level of interaction with the serotonin transporter (SERT) and the norepinephrine transporter (NET). drugbank.comgoogle.com For instance, the antidepressant bupropion (B1668061) is a well-known norepinephrine-dopamine reuptake inhibitor. drugbank.com The potential for this compound or its metabolites to interact with these other transporters would depend on their specific molecular structure and how it fits into the binding sites of SERT and NET. Specific studies on the cross-reactivity of this compound are needed to confirm the extent of these interactions.

Metabolic Fate and Biotransformation of Benzoyl Dopamine Esters

The metabolic fate of this compound is central to its function as a prodrug. The key transformation is the hydrolysis of the ester bond to release dopamine.

Studies on benzoyl esters of dopamine have shown that the monobenzoyl derivative undergoes hydrolysis at a significant rate under physiological conditions. nih.gov The half-life for the hydrolysis of monobenzoyl dopamine at physiological pH and temperature has been reported to be 15 minutes. nih.gov This rapid conversion is essential for the timely delivery of dopamine to its sites of action.

The hydrolysis is likely mediated by non-specific esterase enzymes present in various tissues and the bloodstream. creativebiomart.net Once dopamine is released, it is subject to its well-established metabolic pathways. The primary enzymes involved in dopamine metabolism are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). figshare.comfrontiersin.orgsemanticscholar.orgplos.org

MAO converts dopamine to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then further metabolized to DOPAC. figshare.com COMT, on the other hand, methylates dopamine to form 3-methoxytyramine. frontiersin.org These metabolites can be further conjugated with sulfate (B86663) or glucuronic acid for excretion. semanticscholar.orgplos.org A derivatization method using benzoyl chloride has been developed to improve the detection of these metabolites in analytical studies. europa.euacs.org

Downstream Intracellular Signaling Pathway Modulation (e.g., GPCR-mediated cascades)

The interaction of dopamine and its analogs with dopamine receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events that are fundamental to the regulation of various physiological and psychomotor functions in the brain. researchgate.netnih.gov Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). mdpi.comphysiology.org The D1-like receptors typically couple to Gs/olf proteins, leading to the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) levels. physiology.orgfrontiersin.org Conversely, the D2-like receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, decrease cAMP levels, and can also activate K+ channels. physiology.orgpharmgkb.org The specific downstream signaling pathways activated by this compound would depend on its binding affinity and efficacy at these different dopamine receptor subtypes. researchgate.netvulcanchem.com

While direct and detailed research specifically elucidating the downstream signaling cascades modulated by this compound is limited, we can infer its potential mechanisms based on the known actions of dopamine and other dopamine receptor ligands. The benzoyl modification on the dopamine structure could alter its interaction with dopamine receptors, thereby influencing the subsequent intracellular signaling. vulcanchem.com

GPCR-Mediated Cascades:

D1-like Receptor Signaling: Should this compound act as an agonist at D1-like receptors, it would be expected to stimulate the Gs/olf-adenylyl cyclase-cAMP-PKA pathway. frontiersin.org This cascade leads to the phosphorylation of various downstream targets, including the protein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). frontiersin.orgpharmgkb.org Phosphorylation of DARPP-32 at Thr34 converts it into a potent inhibitor of protein phosphatase-1 (PP-1), thereby amplifying the signaling cascade. frontiersin.org

D2-like Receptor Signaling: If this compound has agonist activity at D2-like receptors, it would likely inhibit adenylyl cyclase through Gi/o protein coupling, leading to a decrease in cAMP levels and PKA activity. pharmgkb.orgpnas.org D2-like receptors can also modulate intracellular calcium levels and activate other signaling pathways, such as the Akt/GSK-3 pathway. nih.govpnas.org For instance, D2 receptor stimulation can lead to the activation of phospholipase C (PLC), mobilization of intracellular calcium, and subsequent activation of calcium-dependent enzymes like calcineurin. jneurosci.org Furthermore, D4 receptors have been shown to influence intracellular calcium levels through various mechanisms and can activate the MAPK signaling pathway. nih.gov

G-protein βγ Subunit Signaling: Beyond the classical Gα-mediated pathways, the Gβγ subunits released upon GPCR activation can also initiate their own signaling cascades. For example, Gβγ subunits can activate PLCβ, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. jneurosci.org D2 receptor activation has been shown to suppress L-type Ca2+ currents via a Gβγ-PLCβ1-IP3-calcineurin signaling cascade. jneurosci.org

Potential for Biased Agonism:

The concept of "functional selectivity" or "biased agonism" is crucial in modern pharmacology. nih.gov This refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. It is plausible that this compound could act as a biased agonist, selectively activating a subset of the possible downstream signaling pathways associated with a particular dopamine receptor subtype. This could lead to a more specific pharmacological profile compared to the endogenous ligand, dopamine.

Research Findings on Related Compounds:

The following table summarizes the primary GPCR-mediated signaling pathways associated with dopamine receptor subtypes, which are likely targets for this compound.

| Receptor Subtype | Primary G-protein | Second Messenger System | Key Downstream Effectors |

| D1-like (D1, D5) | Gs/olf | ↑ Adenylyl Cyclase, ↑ cAMP | PKA, DARPP-32 |

| D2-like (D2, D3, D4) | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP | Akt, GSK-3, MAPK |

| ↑ PLC | IP3, DAG, Ca2+, PKC, Calcineurin |

Interactive Data Table: Key Proteins in Dopamine Receptor Signaling

Below is a searchable and sortable table detailing some of the key proteins involved in the downstream signaling cascades of dopamine receptors, which could be modulated by this compound.

Structure Activity Relationship Sar Studies of 3 Benzoyl Dopamine and Its Analogues

Influence of Benzoyl Moiety Position and Substitutions on Receptor Affinity and Functional Activity

The benzoyl moiety of 3-benzoyl dopamine (B1211576) analogues is a critical determinant of their interaction with dopamine receptors. Modifications to its position and the introduction of various substituents can dramatically alter receptor affinity and selectivity.

Research into benzamide (B126) derivatives has shown that the nature and position of substituents on the benzoyl ring are crucial for modulating affinity for D2-like receptors (D2, D3, and D4). Studies on a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives revealed that dopamine receptors exhibit different levels of tolerance for bulky substituents at the 4-amino group of the benzamide nucleus, with the order of tolerance being D4 > D3 > D2. nih.gov For instance, the introduction of small cycloalkylcarbonyl groups like cyclopropylcarbonyl at this position can enhance affinity and selectivity for D3 and D4 receptors over the D2 subtype. nih.gov

The position of substituents also plays a pivotal role. In a series of benzolactam derivatives, moving a methoxy (B1213986) group from position 2 to position 4 on the aromatic ring resulted in a compound with over 1000-fold higher selectivity for the D3 receptor compared to D1 and D2 receptors. redheracles.net This highlights that subtle positional changes of a substituent can lead to profound differences in the pharmacological profile. Similarly, in a series of halogenated 1-benzyl-tetrahydroisoquinolines, the placement of halogens on the benzylic ring was a key factor in modulating affinity. Analogues with a 2'-bromobenzyl group displayed approximately 10-fold higher affinity for both D1- and D2-like receptors compared to their 2',4'-dichlorobenzyl counterparts. conicet.gov.arnih.gov

Furthermore, in a study of indolin-2-one derivatives, altering the substituent on a benzyl (B1604629) side chain from hydrogen to a hydroxyl, methyl, or methoxy group significantly changed the affinity and selectivity for the D4 receptor. ingentaconnect.com The 4-hydroxybenzyl derivative, in particular, showed the highest potency for the D4 receptor with a Ki value of 0.5 nM and demonstrated 3,630-fold selectivity over the D2 receptor and 2,450-fold selectivity over the D3 receptor. ingentaconnect.com These findings underscore the sensitivity of the dopamine receptor binding pockets to the electronic and steric properties of the substituents on the benzoyl or analogous aromatic rings.

Table 1: Influence of Benzoyl Moiety Substitutions on Dopamine Receptor Affinity This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Base Scaffold | Substitution | Receptor Subtype | Affinity (Ki, nM) | Selectivity |

|---|---|---|---|---|---|

| (S)-N-(3-pyrrolidinyl)benzamide | 4-Amino-5-chloro-2-methoxy-N-(1-benzyl-3-pyrrolidinyl)benzamide | 4-Cyclopropylcarbonylamino | D2 | 230 | D4/D2: ~110x |

| (S)-N-(3-pyrrolidinyl)benzamide | 4-Amino-5-chloro-2-methoxy-N-(1-benzyl-3-pyrrolidinyl)benzamide | 4-Cyclopropylcarbonylamino | D3 | 21 | D3/D2: ~10x |

| (S)-N-(3-pyrrolidinyl)benzamide | 4-Amino-5-chloro-2-methoxy-N-(1-benzyl-3-pyrrolidinyl)benzamide | 4-Cyclopropylcarbonylamino | D4 | 2.1 | - |

| Indolin-2-one derivative | 1-(4-(4-(benzyl)-1-piperazinyl)butyl)indolin-2-one | 4-H (on benzyl) | D4 | 4.2 | - |

| Indolin-2-one derivative | 1-(4-(4-(benzyl)-1-piperazinyl)butyl)indolin-2-one | 4-Cl (on benzyl) | D4 | 8.1 | - |

| Indolin-2-one derivative | 1-(4-(4-(benzyl)-1-piperazinyl)butyl)indolin-2-one | 4-OH (on benzyl) | D4 | 0.5 | D4/D2: 3630x |

| Benzolactam derivative | N-(Arylpiperazinyl)butyl-benzolactam | 2-Methoxy (on benzolactam) | D3 | High | Low D3 selectivity |

| Benzolactam derivative | N-(Arylpiperazinyl)butyl-benzolactam | 4-Methoxy (on benzolactam) | D3 | Moderate | High D3 selectivity (>1000x over D1/D2) |

Impact of Dopamine Backbone Modifications on Biological Properties

Modifications to the dopamine backbone, which includes the catechol ring and the ethylamine (B1201723) side chain, are fundamental in determining the biological properties of 3-benzoyl dopamine analogues. These structural changes can influence how the ligand fits into the receptor binding site and can confer selectivity for different receptor subtypes.

One common modification involves the ethylamine side chain. For example, incorporating the nitrogen atom into a heterocyclic ring system, such as a pyrrolidine (B122466), has been a fruitful strategy. In a series of N-(3-pyrrolidinyl)benzamide derivatives, the substituent on the pyrrolidine nitrogen (R2 group) was found to be critical for affinity and selectivity among D2, D3, and D4 receptors. nih.gov The (S)-N-(1-benzyl-3-pyrrolidinyl) moiety is a recurring structural motif in potent dopamine receptor ligands, indicating its importance in anchoring the molecule within the receptor. nih.govupenn.edu

Rigidifying the dopamine backbone by incorporating it into more complex polycyclic structures, such as the tetrahydroisoquinoline (THIQ) scaffold, has also been extensively studied. In halogenated 1-benzyl-THIQ derivatives, the core structure itself dictates a specific orientation of the key pharmacophoric elements. Within this rigid framework, further modifications have significant consequences. For example, the presence of a hydroxyl group at position C-7 of the THIQ ring was shown to be more favorable for dopaminergic activity than a methoxy group. conicet.gov.ar This suggests that hydrogen bonding interactions at this position are important for receptor binding.

Furthermore, the length of an alkyl chain linking the core amine to another part of the molecule can significantly impact affinity. In a series of benzolactam derivatives, extending a linker from three carbons (propyl) to four carbons (butyl) increased affinity for D2 receptors but decreased selectivity for D3 receptors. Extending it further to a five-carbon bridge led to a decrease in D3 receptor affinity. redheracles.net This demonstrates that there is an optimal linker length for balancing affinity and selectivity.

Table 2: Effect of Dopamine Backbone Modifications on Receptor Affinity This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Series | Backbone Modification | Receptor Subtype | Affinity (Ki, nM) | Key Finding |

|---|---|---|---|---|

| N-(3-pyrrolidinyl)benzamides | N-benzyl on pyrrolidine | D2, D3, D4 | Low nM | N-substituent is crucial for high affinity. nih.gov |

| Halogenated 1-benzyl-THIQs | 7-OH vs 7-OMe on THIQ | D1-like, D2-like | - | 7-OH analogues have ~70-fold higher affinity than 7-OMe analogues. conicet.gov.ar |

| Benzolactam derivatives | Propyl vs Butyl linker | D2 | Increased with butyl | Linker length modulates D2/D3 selectivity. redheracles.net |

| Benzolactam derivatives | Propyl vs Butyl linker | D3 | Decreased with butyl | Optimal linker length is critical. redheracles.net |

| Benztropine analogues | N-substituents on tropane (B1204802) ring | DAT | 8.5 - 6370 | N-position substituents are preferred for DAT binding. nih.gov |

Stereochemical Determinants of Ligand-Receptor Interactions and Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, is a paramount factor governing the interaction between a ligand and its receptor. Dopamine receptors, being chiral macromolecules, often exhibit a high degree of stereoselectivity, binding one enantiomer of a chiral ligand with significantly higher affinity than the other.

This principle is clearly illustrated in studies of N-(3-pyrrolidinyl)benzamide derivatives. The (S)-enantiomers of these compounds consistently show different binding profiles and potencies compared to their (R)-counterparts. For example, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) displays high affinity for D3 and D4 receptors, with marked selectivity over the D2 receptor. nih.gov This stereopreference indicates a specific and defined orientation of the pyrrolidinyl ring and its substituents within the receptor's binding pocket is required for optimal interaction.

Similarly, in the case of 1-benzyl-tetrahydroisoquinoline (THIQ) analogues, stereochemistry at the C1 position is critical. It has been observed that the (1S)-enantiomers are 5 to 15 times more effective at both D1-like and D2-like receptors than the corresponding (1R)-enantiomers. conicet.gov.ar This suggests that the spatial orientation of the benzyl group at C1 is a key determinant for high-affinity binding.

In some cases, however, stereoselectivity is less pronounced. For certain piperidine-based ligands, little stereoselectivity of binding was observed between the S(+) and R(-) enantiomers. scielo.br This can suggest that the chiral center is located in a region of the molecule that does not engage in highly specific chiral interactions with the receptor, or that multiple binding modes are possible which can accommodate both enantiomers. The degree of stereoselectivity can thus provide valuable clues about the topology of the ligand-receptor binding site.

Table 3: Stereochemical Effects on Dopamine Receptor Affinity This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Series | Enantiomer | Receptor Subtype(s) | Affinity/Activity | Key Finding |

|---|---|---|---|---|

| N-(3-pyrrolidinyl)benzamides | (S) | D2, D3, D4 | Generally higher affinity and selectivity | The (S) configuration is preferred for optimal binding at D2-like receptors. nih.gov |

| N-(3-pyrrolidinyl)benzamides | (R) | D2, D3, D4 | Lower affinity | - |

| 1-Benzyl-THIQs | (1S) | D1-like, D2-like | 5-15x more effective than (1R) | The orientation of the C1-benzyl group is critical for receptor interaction. conicet.gov.ar |

| 1-Benzyl-THIQs | (1R) | D1-like, D2-like | Less effective | - |

| Phenylpropylamino-piperidines | S(+) | σ2 | Ki = 38 nM | Little stereoselectivity observed for this particular scaffold. scielo.br |

| Phenylpropylamino-piperidines | R(-) | σ2 | Ki = 61 nM | - |

Advanced Analytical Methodologies for 3 Benzoyl Dopamine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly when coupled with mass spectrometry, provide the high selectivity and sensitivity required for analyzing complex biological samples.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS) Detection

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful and widely adopted technique for the analysis of benzoylated neurochemicals, including 3-Benzoyl dopamine (B1211576). nih.govnih.govcapes.gov.br This method offers significant advantages over the analysis of underivatized dopamine. The benzoylation process renders the polar dopamine molecule more hydrophobic, which improves its retention and separation on reversed-phase HPLC columns. nih.govnih.gov This enhanced retention helps to resolve the analyte from other polar compounds in the sample, reducing ion suppression effects in the mass spectrometer. nih.gov

The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. chromatographyonline.com For benzoylated compounds, a common fragmentation pattern involves the loss of the benzoyl group, resulting in a characteristic product ion. nih.gov For instance, in the analysis of various benzoylated neurochemicals, the benzoyl fragment at m/z 105 is often a prominent product ion. nih.gov

One study detailed a method where 17 different analytes, including dopamine, were separated within an 8-minute chromatographic run. nih.gov The system utilized a C18 column and a gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) and formic acid in water (A) and acetonitrile (B52724) (B). nih.gov The limit of detection for dopamine using this benzoylation HPLC-MS method was found to be as low as 0.5 to 100 nM. nih.gov Another comprehensive method for 70 neurologically relevant compounds, including dopamine, also employed benzoyl chloride labeling followed by HPLC-MS/MS. nih.govresearchgate.net This method demonstrated broad applicability across various biological matrices. nih.govresearchgate.net

The table below summarizes typical HPLC-MS/MS parameters used for the analysis of benzoylated dopamine.

| Parameter | Details |

| HPLC System | Waters nanoAcquity HPLC or similar nih.gov |

| Column | Waters BEH C18 (1 mm × 100 mm, 1.7 µm) nih.gov |

| Mobile Phase A | 10 mM ammonium formate, 0.15% (v/v) formic acid in water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 100 µL/min nih.gov |

| Column Temperature | 27 °C nih.gov |

| Mass Spectrometer | Triple quadrupole (e.g., Waters/Micromass Quattro Ultima) nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) chromatographyonline.com |

Chemical Derivatization Strategies for Enhanced Sensitivity (e.g., Benzoylation of Neurochemicals)

Chemical derivatization is a crucial step in preparing polar neurochemicals like dopamine for analysis by HPLC-MS/MS. nih.govcapes.gov.br Benzoylation, the reaction with benzoyl chloride, is a particularly effective strategy for several reasons. nih.govacs.org

Firstly, it significantly increases the hydrophobicity of the analytes. nih.govnih.gov Dopamine, a highly polar molecule, exhibits poor retention on commonly used reversed-phase HPLC columns. researchgate.net Benzoylation attaches a nonpolar benzoyl group to the amine and hydroxyl groups of dopamine, leading to the formation of a more hydrophobic derivative. nih.govlibretexts.org This results in improved chromatographic retention and separation. nih.govchromatographyonline.com For example, one study reported that derivatized dopamine was retained 4.6 times longer than its native form. chromatographyonline.com

Secondly, benzoylation enhances the sensitivity of detection by mass spectrometry. nih.govresearchgate.net The derivatization process can lead to a substantial increase in signal intensity, with reports of a 37-fold increase for dopamine. nih.gov Another study noted a more than 100-fold increase in peak height for derivatized dopamine compared to the underivatized molecule. chromatographyonline.com This increased sensitivity is critical for detecting the low concentrations of neurotransmitters typically found in biological samples like microdialysates. nih.gov

Benzoyl chloride is a versatile reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups. nih.govlibretexts.org This allows for the simultaneous derivatization and analysis of a wide range of neurochemicals and their metabolites in a single run. nih.gov The reaction is typically carried out under basic conditions and is relatively fast. europa.eu

The reaction of dopamine with benzoyl chloride is expected to result in the benzoylation of the primary amine and both hydroxyl groups on the catechol ring, forming N,3,4-tribenzoyl dopamine. However, the specific product, such as 3-Benzoyl dopamine, can be targeted through controlled reaction conditions.

Utilization of Isotope-Labeled Internal Standards in Quantitative Analysis

For accurate and precise quantification in mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard. nih.govthermofisher.com These are compounds that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C)). caymanchem.comcerilliant.com

In the context of this compound analysis, a suitable internal standard would be a deuterated form of dopamine, such as dopamine-d₄, where four hydrogen atoms on the ethylamine (B1201723) side chain are replaced by deuterium. caymanchem.comcerilliant.com This internal standard is added to the sample at a known concentration before sample preparation and analysis. google.com

The key advantage of using a SIL-IS is that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. nih.gov By measuring the ratio of the signal from the analyte to the signal from the SIL-IS, any variations during sample preparation, injection, and ionization can be effectively compensated for, leading to highly accurate and reproducible quantification. nih.gov

The use of ¹³C-benzoyl chloride is another strategy to generate isotope-labeled internal standards. nih.govchromatographyonline.com In this approach, the derivatizing agent itself is labeled. When the sample is derivatized with a mixture of normal and ¹³C-benzoyl chloride, both the analyte and its isotope-labeled counterpart are formed, which can then be used for ratiometric quantification. nih.gov

The table below provides information on a commonly used stable isotope-labeled internal standard for dopamine analysis.

| Internal Standard | CAS Number | Molecular Formula | Purity |

| Dopamine-d₄ hydrochloride | 203633-19-6 caymanchem.com | C₈H₇D₄NO₂ · HCl caymanchem.com | ≥99% deuterated forms (d₁-d₄) caymanchem.combioscience.co.uk |

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) would be the primary methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The benzoylation at the 3-hydroxyl position of dopamine would cause significant shifts in the signals of the aromatic protons and carbons compared to un-derivatized dopamine. nih.gov The protons and carbons of the benzoyl group would also show characteristic signals in the aromatic region of the spectra. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of a molecule, which can be used to determine its elemental composition. For this compound, HRMS would confirm the molecular formula by providing a mass measurement with high precision. The fragmentation pattern observed in MS/MS experiments would further corroborate the structure, with a characteristic loss of the benzoyl group. nih.gov

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often simpler alternative for the detection of electroactive compounds like dopamine and its derivatives. scilit.comresearchgate.net These techniques are based on the oxidation or reduction of the analyte at an electrode surface, which generates a measurable electrical signal. researchgate.net

Various voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed for dopamine detection. researchgate.netijcce.ac.irpensoft.net The catechol moiety of dopamine is readily oxidized, providing a distinct electrochemical signature. researchgate.net However, a significant challenge in the direct electrochemical detection of dopamine in biological samples is the interference from other endogenous species that oxidize at similar potentials, most notably ascorbic acid (AA) and uric acid (UA). researchgate.netresearchgate.net

To overcome this, chemically modified electrodes have been developed to enhance selectivity and sensitivity. scilit.comijcce.ac.irresearchgate.net These modifications can include materials like graphene, carbon nanotubes, and nanoparticles, which can catalyze the oxidation of dopamine and shift its oxidation potential to a region with less interference. scilit.comijcce.ac.ir

Another approach to improve selectivity is through derivatization. For instance, the reaction of dopamine with phenylboronic acid to form a boronate ester has been shown to shift the oxidation potential of dopamine, allowing for its detection in the presence of excess ascorbic acid. rsc.orgrsc.org A similar principle could potentially be applied to the electrochemical detection of this compound, where the modification of the catechol group would alter its electrochemical properties. The specific electrochemical behavior of this compound would need to be experimentally determined.

The table below summarizes some performance characteristics of various electrochemical sensors developed for dopamine detection.

| Electrode Modification | Detection Method | Linear Range (µM) | Detection Limit (µM) |

| AuNPs-MWCNTs@β-CD/GCE ijcce.ac.ir | DPV | 3.0–26.0 and 32.0–270.0 | 0.85 |

| Ferrocene/CPE researchgate.net | DPV | 0.5 - 10 | 0.2437 |

| Iodine-coated Pt pensoft.net | DPV | 1.0 - 100 | - |

| Fe₃O₄/SPEEK/SPCE mdpi.com | SWV | 5 - 50 | 7.1 |

| Carbon nanoparticulate electrode nih.gov | SWV | - | 0.1 |

Preclinical Research Applications of 3 Benzoyl Dopamine

In Vitro Pharmacological Characterization

The in vitro evaluation of 3-benzoyl dopamine (B1211576) and its derivatives is crucial for understanding their pharmacological profile. This typically involves a series of assays to determine their interaction with specific biological targets.

Receptor Binding and Functional Assays in Cell-Based Systems

The modification of dopamine's structure, such as through benzoylation, can significantly alter its ability to interact with dopamine receptors and transporters. vulcanchem.com While specific binding data for 3-benzoyl dopamine is not extensively detailed in the provided search results, the evaluation of dopamine derivatives generally includes receptor binding assays to ascertain their affinity and selectivity for various dopamine receptor subtypes (D1-D5). vulcanchem.comfrontiersin.org Functional assays are also employed to determine whether a compound acts as an agonist or antagonist at these receptors. vulcanchem.comfrontiersin.org

For instance, research on other dopamine derivatives, such as benzamides, has demonstrated that structural changes can lead to selectivity for D3 and D4 receptors over D2 receptors. vulcanchem.com Similarly, studies on benzopyrano[3,4-c]pyridin-5-ones have identified compounds with high affinity and selectivity for the dopamine D4 receptor, with Ki values in the nanomolar range. ingentaconnect.com The general approach involves using cell lines transfected to express specific human dopamine receptor subtypes (e.g., D2, D3, D4) and then performing competitive binding assays with a radiolabeled ligand. frontiersin.orgacs.org

The affinity of a compound for a receptor is often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. For example, in studies of other dopamine receptor ligands, Ki values have been determined for D1, D2, D3, D4, and D5 receptors to assess selectivity. acs.org

Table 1: Example Data from In Vitro Receptor Binding Assays for a Dopamine D3 Receptor Ligand

| Receptor Subtype | Ki (nM) |

| D2 | 86.7 ± 11.9 |

| D3 | 0.67 ± 0.11 |

| D4 | > 1,000 |

| This table presents example data for a different dopamine receptor ligand to illustrate the type of information obtained from such assays. The data shows high affinity and selectivity for the D3 receptor. frontiersin.org |

Functional assays, such as β-arrestin recruitment assays, can further characterize the nature of the ligand-receptor interaction, determining whether the compound activates (agonist) or blocks (antagonist) the receptor's signaling pathway. frontiersin.orgacs.org

Enzyme Inhibition Studies (e.g., Catechol-O-methyl transferase, Monoamine oxidase)

The structural similarity of this compound to dopamine suggests its potential to interact with enzymes that metabolize catecholamines, such as Catechol-O-methyl transferase (COMT) and Monoamine oxidase (MAO).

Studies on various derivatives containing a benzoylpiperidine fragment have shown inhibitory activity against enzymes like Monoamine-N-acyltransferase (MAGL), with some compounds acting as reversible and competitive inhibitors. mdpi.com For example, a benzoylpiperidine derivative was found to inhibit human MAGL with an IC50 value of 11.7 µM. mdpi.com

Research on pyridazinobenzylpiperidine derivatives has identified potent and competitive inhibitors of MAO-B. mdpi.com For instance, certain compounds from this class exhibited Ki values of 0.155 ± 0.050 µM and 0.721 ± 0.074 µM for MAO-B. mdpi.com Similarly, investigations into benzyl (B1604629) cyanide analogs revealed them to be substrates and suicide inactivators of dopamine β-hydroxylase. nih.gov These studies highlight the potential for compounds with similar structural motifs to this compound to inhibit key enzymes in monoamine metabolism.

Table 2: Example Enzyme Inhibition Data for Pyridazinobenzylpiperidine Derivatives against MAO-B

| Compound | Inhibition Type | Ki (µM) |

| S5 | Competitive | 0.155 ± 0.050 |

| S16 | Competitive | 0.721 ± 0.074 |

| This table shows example data for different compounds to illustrate the type of information obtained from enzyme inhibition studies. mdpi.com |

Investigation of Antioxidant Properties in Cellular Models

Phenolic compounds are recognized for their antioxidant properties, which are attributed to their ability to donate hydrogen atoms to free radicals. academie-sciences.fr Dopamine itself, being a catechol, possesses antioxidant capabilities. researchgate.net The introduction of a benzoyl group in this compound may influence its antioxidant activity.

Studies on other catecholamine derivatives, such as a tris(dopamine) derivative, have demonstrated excellent antioxidant properties in assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. researchgate.net Research on a 3-benzoyl-7-hydroxy coumarin (B35378) compound indicated that it has an ameliorative effect on the antioxidant enzyme system in rats exposed to oxidative stress. researchgate.net It was observed to decrease levels of malondialdehyde (MDA), an indicator of lipid peroxidation, and increase levels of glutathione (B108866) (GSH) and the activity of glutathione S-transferase (GST). researchgate.net While the lipophilicity of phenolic compounds can sometimes limit their utility in biological systems, structural modifications can enhance their antioxidant activity. academie-sciences.fr

In Vivo Studies in Animal Models

In vivo studies in animal models are essential to understand the physiological and behavioral effects of this compound in a living organism.

Neurochemical Monitoring in Specific Brain Regions via Microdialysis

In vivo microdialysis is a key technique for monitoring the concentrations of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals. nih.govnih.gov This method allows for the correlation of neurochemical changes with behavior, disease states, or the effects of drugs. nih.gov A semi-permeable probe is inserted into a brain region of interest and perfused with artificial cerebrospinal fluid. Neurotransmitters in the extracellular space diffuse across the membrane and are collected for analysis, often by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govnih.gov

Derivatization with agents like benzoyl chloride can enhance the detection of neurotransmitters such as dopamine. nih.govnih.gov This technique has been used to measure basal levels of neurotransmitters and their dynamic changes in response to pharmacological challenges. researchgate.netrsc.org For example, microdialysis studies have been used to show that certain drugs can increase the efflux of dopamine in brain regions like the nucleus accumbens and medial prefrontal cortex. nih.gov This approach could be used to investigate how this compound affects dopamine levels in various brain areas.

Table 3: Example of Neurotransmitter Changes Measured by Microdialysis in Rat Striatum

| Compound Administered | Effect on Dopamine Efflux |

| D1 Receptor Agonist (SKF-38393) | Rapid, dose-dependent transient increase |

| Benzazepine Agonists (SKF-75670, SKF-82958) | TTX-insensitive increase |

| Benzazepine Antagonist (SCH-23390) | TTX-insensitive increase |

| This table provides examples of how different compounds can affect dopamine levels as measured by in vivo microdialysis, illustrating the utility of this technique. nih.gov |

Behavioral Pharmacology Assessments in Rodent Models

Behavioral pharmacology studies in rodent models are used to assess the potential effects of a compound on behavior. nih.govacs.org These models can provide insights into a compound's potential therapeutic applications or its effects on motor function, cognition, and reward processes. biorxiv.orgnih.gov

For example, apomorphine-induced climbing behavior in mice is a test used to screen for potential antipsychotic activity of dopamine receptor ligands. vulcanchem.comcapes.gov.br Other tests assess locomotor activity, responses to novelty, and performance in learning and memory tasks. acs.orgnih.govresearchgate.net The effects of dopamine-related compounds are often compared to known drugs like clozapine (B1669256) or raclopride. nih.gov While specific behavioral data for this compound is not available in the provided results, the methodologies used for other dopamine receptor ligands would be applicable. These studies often involve administering the compound to rodents and observing changes in specific, quantifiable behaviors. nih.govnih.gov Rodent models of Parkinson's disease, often induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, are also used to evaluate the neuroprotective or symptomatic effects of novel compounds. mdpi.comfrontiersin.orginnovareacademics.in

Exploration of Neuroprotective Potential in Preclinical Models

While a variety of dopamine derivatives and conjugates have been explored for their potential to protect dopaminergic neurons in preclinical models of neurodegenerative diseases like Parkinson's disease, specific research focusing on the neuroprotective effects of this compound is not extensively documented in publicly available scientific literature. mdpi.comnih.govnih.gov Studies on related concepts include the development of complex conjugates, such as a molecule combining doxycycline (B596269) and dopamine (DAD9), designed to interfere with α-synuclein aggregation and provide neuroprotection. acs.org Other research has investigated different compounds that show promise in protecting tyrosine hydroxylase (TH)-positive dopaminergic neurons in models like the MPTP-induced mouse model of Parkinson's disease. mdpi.com However, dedicated studies detailing the neuroprotective capacity of the specific compound this compound in such models are not readily found.

This compound as a Chemical Probe in Neurobiological Research

The derivatization of dopamine using benzoyl chloride is a significant application in neurobiological research, effectively using the resulting benzoylated dopamine as a chemical probe for highly sensitive and specific detection. nih.gov This method is particularly valuable in the field of neurochemical monitoring, such as in vivo microdialysis, which allows for the correlation of neurotransmitter levels with behavior, disease states, or the effects of drugs in the brain. nih.gov

The primary challenge in analyzing multiple low-molecular-weight neurotransmitters from a single sample is that they belong to different chemical classes. Chemical derivatization with benzoyl chloride provides a solution by reacting with primary and secondary amines, as well as phenolic groups—all present in dopamine—to create a benzoylated version of the molecule. nih.gov This process tags the neurotransmitters with a common chemical group, making them uniformly amenable to detection by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS). nih.gov

This technique allows for the simultaneous measurement of numerous key neurotransmitters and their metabolites from a single, small sample. The benzoylation of dopamine and other analytes enhances their chromatographic retention and improves the sensitivity and specificity of mass spectrometric detection. nih.gov A study demonstrated a robust HPLC-MS method where 17 different analytes, including benzoylated dopamine, were separated in just eight minutes. nih.gov The sensitivity of this method is notable, with detection limits for monoamine neurotransmitters in the picomolar range. nih.gov

The utility of this approach has been demonstrated in preclinical research to investigate complex neurochemical interactions. For example, it has been used to study GABAergic control over the mesolimbic pathway by measuring neurotransmitter concentrations in the rat ventral tegmental area and nucleus accumbens. nih.gov This application underscores the value of benzoylated dopamine not as a therapeutic agent, but as a crucial analytical tool or chemical probe that enables precise neurochemical monitoring in research settings. nih.gov

Table 1: Detection Limits for Benzoylated Neurotransmitters and Metabolites via HPLC-MS

| Analyte Class | Compound | Limit of Detection (nM) |

| Monoamine Neurotransmitters | Dopamine (DA) | 0.2 |

| Norepinephrine (B1679862) (NE) | 0.03 | |

| Serotonin (B10506) (5-HT) | 0.05 | |

| Monoamine Metabolites | 3,4-dihydroxyphenylacetic acid (DOPAC) | 0.05 |

| Homovanillic acid (HVA) | 11 | |

| 5-hydroxyindole-3-acetic acid (5-HIAA) | 0.2 | |

| 3-methoxytyramine (3-MT) | 0.1 | |

| Amino Acids | Glutamate (Glu) | 250 |

| GABA | 2 | |

| Other | Acetylcholine (ACh) | 0.5 |

| Histamine (Hist) | 2 | |

| Adenosine (B11128) (Ado) | 25 | |

| This table is adapted from data presented in a study on neurotransmitter determination using benzoyl chloride derivatization and HPLC-MS. nih.gov |

Future Research Directions for Benzoyl Dopamine Compounds

Rational Design of Novel Benzoyl Dopamine (B1211576) Derivatives with Enhanced Receptor Selectivity and Functional Activity

The future of benzoyl dopamine research heavily relies on the principles of rational drug design to create novel derivatives with improved pharmacological profiles. A primary objective is to enhance receptor selectivity, particularly among the five dopamine receptor subtypes (D1-D5), which are categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families based on their signaling mechanisms. mdpi.comresearchgate.net High receptor homology, especially within the D2-like family (~75% homology), has traditionally made the development of subtype-selective ligands challenging. nih.gov

Future design strategies should systematically explore the structure-activity relationships (SAR) of the benzoyl dopamine scaffold. This involves modifying both the benzoyl and dopamine moieties to probe their influence on binding affinity and selectivity. For instance, substitutions on the benzoyl ring could be explored to exploit unique interactions within the receptor's binding pocket. researchgate.net Similarly, modifications to the ethylamine (B1201723) side chain of dopamine could influence receptor engagement and functional activity. vulcanchem.com

The development of ligands with a bias towards specific signaling pathways (functional selectivity) is another critical avenue. This approach aims to design compounds that preferentially activate or block certain downstream signaling cascades associated with a receptor, potentially separating therapeutic effects from adverse reactions.

Table 1: Key Considerations for Rational Design of Benzoyl Dopamine Derivatives

| Design Strategy | Objective | Example Approaches |

| Receptor Subtype Selectivity | Enhance binding affinity for a specific dopamine receptor subtype (e.g., D3 vs. D2). | Introduce substituents on the benzoyl or dopamine moieties to exploit differences in the binding pockets of receptor subtypes. nih.govacs.org |

| Functional Selectivity | Modulate specific downstream signaling pathways of a receptor. | Design ligands that stabilize receptor conformations linked to desired signaling outcomes. |

| Improved Physicochemical Properties | Enhance properties like lipophilicity for better blood-brain barrier penetration. | Modify the overall molecular structure to achieve a desirable balance of lipophilicity and aqueous solubility. vulcanchem.com |

Elucidation of Comprehensive Preclinical Pharmacodynamic and Pharmacokinetic Profiles

A thorough understanding of the pharmacodynamic (PD) and pharmacokinetic (PK) properties of novel benzoyl dopamine derivatives is essential for their development as potential therapeutics.

Pharmacodynamics (PD): Detailed in vitro and in vivo studies are necessary to characterize the functional activity of new compounds. vulcanchem.com This includes determining whether they act as agonists, antagonists, or partial agonists at various dopamine receptor subtypes. mdpi.com Functional assays, such as those measuring cyclic adenosine (B11128) monophosphate (cAMP) levels, can elucidate the compound's impact on receptor signaling. mdpi.com Furthermore, investigating their effects on dopamine transporter (DAT) binding and uptake is crucial, as this can significantly influence synaptic dopamine levels. acs.orgacs.org

Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profiles of benzoyl dopamine compounds must be comprehensively evaluated. vulcanchem.com Studies should determine key parameters such as bioavailability, plasma protein binding, volume of distribution, and half-life. nih.govplos.org The higher lipophilicity of compounds like 3-Benzoyl dopamine compared to dopamine suggests potentially enhanced membrane permeability, which could be advantageous for central nervous system (CNS) targeting. vulcanchem.com However, this needs to be balanced to avoid excessive non-specific binding and ensure favorable drug-like properties. nih.gov

Integration of Advanced Computational Approaches with Experimental Research in Ligand Discovery

The integration of computational methods with experimental research offers a powerful synergy for accelerating the discovery and optimization of novel benzoyl dopamine ligands. nih.govbeilstein-journals.org Computer-aided drug design (CADD) can be broadly categorized into structure-based and ligand-based approaches. beilstein-journals.org

Structure-Based Drug Design (SBDD): With the increasing availability of high-resolution crystal and cryo-electron microscopy (cryo-EM) structures of dopamine receptors, SBDD techniques like molecular docking and molecular dynamics (MD) simulations can be effectively employed. mdpi.commdpi.comnih.gov These methods allow for the visualization of how ligands bind to the receptor's active site, providing insights into the key interactions that govern affinity and selectivity. mdpi.comnih.gov This information can then guide the rational design of new derivatives with improved properties. acs.org

Ligand-Based Drug Design (LBDD): In cases where the three-dimensional structure of the target receptor is not available, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be utilized. beilstein-journals.orgmdpi.com These approaches rely on the chemical and biological data of known active ligands to build predictive models that can be used to screen virtual compound libraries and identify new potential hits. mdpi.com

The iterative cycle of computational prediction, chemical synthesis, and experimental validation is a highly efficient strategy for lead optimization. nih.gov

Development of Novel Bioanalytical Techniques for Complex Metabolite Profiling

To fully understand the in vivo fate of benzoyl dopamine compounds, the development and application of advanced bioanalytical techniques for metabolite profiling are indispensable. researchgate.net The metabolism of these compounds can lead to the formation of various metabolites, some of which may possess their own pharmacological activity or contribute to off-target effects.

Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are powerful tools for the sensitive and selective quantification of parent compounds and their metabolites in biological matrices like plasma and brain tissue. nih.govjournal-dtt.org Derivatization strategies, for instance using benzoyl chloride, can be employed to enhance the detectability of certain analytes. nih.govbiorxiv.org

Furthermore, advanced microextraction techniques can facilitate the analysis of low-level metabolites from small sample volumes. journal-dtt.orgsci-hub.se The development of methods capable of simultaneously measuring a wide range of neurotransmitters and their metabolites can provide a more holistic view of the neurochemical changes induced by benzoyl dopamine compounds. nih.govresearchgate.net This comprehensive metabolic profiling is crucial for understanding the complete pharmacological and toxicological profile of these investigational drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Benzoyl dopamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves benzoylation of dopamine’s amine group using benzoyl chloride under basic conditions (e.g., NaOH). Purification via column chromatography (silica gel, eluent: chloroform/methanol) ensures isolation of the product. Reaction pH and temperature must be optimized to avoid hydrolysis of the benzoyl group . For structural validation, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical .

Q. How can this compound be detected and quantified in biological samples?

- Methodological Answer : Fluorescent sensors like dLight1 (engineered GFP-DA receptor fusions) enable real-time detection in live tissues. For in vitro quantification, HPLC coupled with electrochemical detection (HPLC-ECD) provides sub-nanomolar sensitivity, leveraging dopamine’s catechol oxidation peak at +0.6 V . Sample preparation requires stabilization with antioxidants (e.g., ascorbic acid) to prevent degradation .

Q. What receptor targets are implicated in this compound’s pharmacological activity?

- Methodological Answer : Competitive radioligand binding assays (e.g., using [³H]spiperone for D2/D3 receptors) determine affinity. This compound’s benzoyl group may sterically hinder binding to D2 receptors, but computational docking (AutoDock Vina) predicts enhanced selectivity for D3 due to hydrophobic interactions in the receptor’s orthosteric pocket .

Advanced Research Questions

Q. How does the benzoyl moiety alter dopamine’s conformational stability and crystal packing behavior?

- Methodological Answer : X-ray crystallography reveals that the benzoyl group introduces torsional strain in the ethylamine chain, favoring a gauche conformation. Comparative analysis with dopamine salts (e.g., benzoate vs. perchlorate) shows distinct hydrogen-bonding networks: the benzoyl group participates in π-π stacking, reducing solubility in polar solvents . Molecular dynamics simulations (AMBER force field) further predict altered hydration dynamics .

Q. What experimental strategies resolve contradictions in this compound’s reported D3 receptor efficacy?

- Methodological Answer : Functional assays (cAMP inhibition, β-arrestin recruitment) in HEK293 cells expressing human D3 receptors clarify discrepancies. Confounding factors include batch-dependent impurity profiles (e.g., residual benzoyl chloride) and assay sensitivity. Normalization to reference ligands (e.g., quinpirole) and LC-MS purity verification (>98%) are essential .

Q. How does this compound modulate dopamine transporter (DAT) kinetics compared to unmodified dopamine?

- Methodological Answer : Electrophysiological assays (patch-clamp) in DAT-expressing oocytes reveal reduced uptake velocity (Vₘₐₓ) due to steric hindrance. Radiolabeled [³H]dopamine competition assays quantify IC₅₀ shifts, while molecular modeling (RosettaLigand) identifies clashes between the benzoyl group and DAT’s hydrophobic vestibule .

Q. What structural analogs of this compound exhibit improved blood-brain barrier (BBB) permeability?

- Methodological Answer : LogP calculations (ChemAxon) and PAMPA-BBB assays guide analog design. N-methylation of the amine or para-fluorination of the benzoyl ring increases lipophilicity, enhancing BBB penetration (predicted logBB > 0.3). In vivo validation uses microdialysis in rodent striatum post intravenous administration .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.